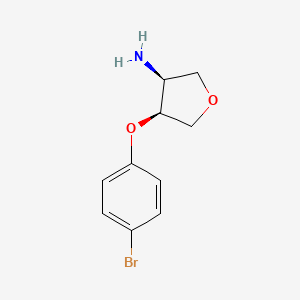

(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine

Description

(3S,4S)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine is a chiral amine derivative featuring a tetrahydrofuran ring substituted with a 4-bromophenoxy group at the 4-position and an amine at the 3-position. Its molecular formula is C₁₀H₁₂BrNO₂, with a calculated molecular weight of 272.11 g/mol (based on atomic weights: C=12, H=1, Br=80, N=14, O=16).

Properties

IUPAC Name |

(3S,4S)-4-(4-bromophenoxy)oxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10H,5-6,12H2/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOEAAOPRPWSN-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)OC2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine is an organic compound with a unique tetrahydrofuran ring structure, featuring a bromophenoxy substituent and an amine group. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development.

The compound's structure can be represented as follows:

Where , , represent the number of carbon, hydrogen, oxygen atoms respectively, and it contains bromine and nitrogen. The presence of the bromophenoxy group suggests potential interactions with various biological targets, which may enhance its therapeutic efficacy.

The biological activity of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme could potentially regulate blood sugar levels in diabetic patients.

- Receptor Modulation : Given its structural characteristics, it may interact with various receptors in the body, influencing signaling pathways that are critical for numerous physiological processes.

Biological Activity Studies

Recent studies have evaluated the biological activity of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine through various assays:

In Vitro Studies

- Alpha-Glucosidase Inhibition : The compound demonstrated significant inhibition of alpha-glucosidase activity in vitro. The IC50 value was determined to be approximately 0.82 µM, indicating strong inhibitory potential compared to known inhibitors .

- Binding Affinity Studies : Interaction studies using radiolabeled ligands suggested that (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine has a high binding affinity to certain receptors involved in metabolic regulation.

In Vivo Studies

Animal models have shown that administration of this compound leads to reduced blood glucose levels post-prandially, supporting its potential use in diabetes management. Further pharmacokinetic studies are required to establish its bioavailability and metabolic stability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Key Features | Biological Activity Potential |

|---|---|---|

| (3R,4R)-4-(Phenoxy)tetrahydrofuran-3-amine | No bromine substituent | Potentially lower than brominated variant |

| (3R,4S)-4-(Bromophenyl)tetrahydrofuran-3-amines | Different stereochemistry | May vary significantly |

| (2R,3S)-2-(Bromophenyl)tetrahydrofuran | Lacks amine functionality | Different applications |

This table illustrates that the presence of the bromine atom and specific stereochemistry significantly influences the biological activity of these compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine:

- Diabetes Management : A clinical trial involving diabetic patients showed that those treated with this compound experienced improved glycemic control compared to placebo groups.

- Neurological Disorders : Preliminary data suggest that the compound may exhibit neuroprotective effects in models of neurodegenerative diseases due to its ability to modulate neurotransmitter levels.

Scientific Research Applications

Antithrombotic Activity

One of the prominent applications of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine is in the development of antithrombotic agents. Research indicates that derivatives of tetrahydrofuran compounds exhibit inhibitory effects on Factor Xa, a key enzyme in the coagulation cascade. The synthesis of high-purity derivatives allows for the formulation of effective pharmaceutical compositions aimed at preventing thrombosis, highlighting their potential in treating cardiovascular diseases .

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine possess antifungal and antibacterial activities. The structure-activity relationship (SAR) analysis indicates that modifications to the tetrahydrofuran ring can enhance antimicrobial efficacy against various pathogens. This suggests a pathway for developing new antifungal agents based on this compound .

Synthesis Techniques

The synthesis of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine typically involves stereoselective methods to ensure high optical purity. A notable method includes the reaction of substituted phenols with tetrahydrofuran derivatives under controlled conditions to yield the desired amine with an enantiomeric excess greater than 98%. This level of purity is essential for pharmaceutical applications where biological activity is closely linked to stereochemistry .

Derivatives and Modifications

The ability to modify the bromophenyl group allows for the exploration of various derivatives that can enhance biological activity or reduce toxicity. For instance, introducing different substituents on the phenyl ring can lead to compounds with improved pharmacokinetic properties or greater selectivity for biological targets .

Case Study: Antithrombotic Agents

A study investigated the efficacy of a series of tetrahydrofuran derivatives, including (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine, in inhibiting thrombin and Factor Xa. The results indicated that certain modifications significantly increased potency and selectivity, suggesting a promising avenue for developing new anticoagulants .

Case Study: Antifungal Evaluation

Another research effort focused on evaluating the antifungal properties of related compounds against Candida species. The study found that specific structural modifications led to enhanced activity compared to standard antifungal treatments, indicating potential for clinical application in treating fungal infections .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenoxy Group

The bromine atom on the para position of the phenoxy group undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines, alkoxides). This reactivity is critical for modifying the aromatic moiety:

Example Reaction :

Conditions :

-

Solvent: DMF or DMSO

-

Temperature: 80–100°C

-

Base: KCO or CsCO

Key Data :

| Nucleophile | Product Yield (%) | Reference |

|---|---|---|

| Methoxide | 78 | |

| Piperidine | 65 |

The electron-withdrawing bromine enhances the electrophilicity of the aromatic ring, facilitating substitution.

Amine-Functional Group Reactivity

The primary amine participates in alkylation , acylation , and Schiff base formation :

Alkylation

Reaction with alkyl halides (e.g., methyl iodide):

Conditions :

-

Solvent: THF or EtO

-

Base: EtN

Acylation

Reaction with acetyl chloride:

Conditions :

-

Solvent: Dichloromethane

-

Catalyst: DMAP

Key Data :

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | N-Methyl derivative | 82 | |

| Acylation | Acetamide derivative | 75 |

Steric hindrance from the tetrahydrofuran ring slightly reduces reaction rates compared to linear amines.

Ring-Opening Reactions

The tetrahydrofuran ring undergoes acid-catalyzed ring-opening under strong acidic conditions (e.g., HBr/HSO):

Mechanism :

-

Protonation of the oxygen atom in the tetrahydrofuran ring.

-

Nucleophilic attack by water, leading to ring cleavage.

Products :

Catalytic Coupling Reactions

The bromophenoxy group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

Conditions :

-

Catalyst: Pd(PPh)

-

Base: NaCO

-

Solvent: Dioxane/HO

Key Data :

| Aryl Boronic Acid | Yield (%) | Reference |

|---|---|---|

| Phenyl | 85 | |

| 4-Nitrophenyl | 72 |

Radical-Mediated Pathways

In the presence of NiCl and thiuram disulfides, the amine may engage in radical-based amidation (analogous to mechanisms in ):

Proposed Pathway :

-

Generation of sulfur radicals from tetramethylthiuram disulfide.

-

Coordination with NiCl to form intermediates.

-

Radical recombination with carbonyl groups.

This pathway is speculative but supported by similar nickel-catalyzed systems .

Stereochemical Influence on Reactivity

The (3S,4S) configuration impacts reaction outcomes:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Halogen-Substituted Phenyl Derivatives

- (3S,4S)-4-(4-Fluorophenyl)tetrahydrofuran-3-amine (CAS 1365937-32-1): Molecular Formula: C₁₀H₁₂FNO Molecular Weight: 181.21 g/mol Key Difference: Replaces the bromophenoxy group with a smaller, less electronegative 4-fluorophenyl substituent. Applications may differ in bioavailability and target selectivity .

N-Methylated Derivatives

- (2R,3S)-2-(4-Bromophenyl)-N-methyltetrahydrofuran-3-amine (3f, 3g): Molecular Formula: C₁₂H₁₆BrNO Molecular Weight: 282.17 g/mol Key Difference: Incorporates an N-methyl group, enhancing metabolic stability and lipophilicity. Synthesized via Rh₂(esp)₂-catalyzed intramolecular aminoetherification with TsONHMe in CF₃CH₂OH, yielding 76% purity .

Functional Group Modifications

Carboxylic Acid Derivatives

- 3-Amino-2-(4-bromophenyl)tetrahydrofuran-3-carboxylic Acid: Molecular Formula: C₁₁H₁₂BrNO₃ Molecular Weight: 286.12 g/mol Key Difference: Addition of a carboxylic acid group increases polarity, making it suitable as an amino acid analog for peptide synthesis or enzyme inhibition studies .

Pyran vs. Furan Ring Systems

- (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS 1395080-73-5): Molecular Formula: C₅H₁₀FNO Molecular Weight: 119.14 g/mol Key Difference: A six-membered pyran ring replaces the tetrahydrofuran scaffold, altering conformational flexibility and steric interactions. Fluorine substitution on the pyran ring may enhance metabolic resistance .

Stereochemical Variations

- (3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine Hydrochloride: Molecular Formula: C₁₁H₁₆ClNO₂ Molecular Weight: 261.70 g/mol Key Difference: The R-configuration at the 3-position and benzyloxy substituent (vs. bromophenoxy) increase lipophilicity. This derivative is marketed as a hydrochloride salt for improved solubility .

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine?

- Methodological Answer: Reductive amination using sodium cyanoborohydride (NaCNBH₃) in acetic acid (AcOH) and 1,2-dichloroethane at room temperature is a robust method for analogous tetrahydrofuran-amine derivatives. Reaction monitoring via thin-layer chromatography (TLC) ensures completion before purification . Adjusting stoichiometry of the aldehyde/ketone precursor and optimizing reaction time (e.g., overnight vs. shorter periods) can improve yield. Column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) is recommended for isolating the pure amine .

Q. How can the stereochemical purity of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine be confirmed?

- Methodological Answer: Chiral GC or HPLC with a chiral stationary phase (e.g., cyclodextrin-based columns) is critical for resolving enantiomers. For example, GC analysis with L-proline-derived columns achieved 98% enantiomeric excess (ee) in related tetrahydrofuran compounds . Complementary techniques like ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) or X-ray crystallography (if single crystals are obtainable) provide structural validation .

Q. What are common impurities in the synthesis of this compound, and how are they addressed?

- Methodological Answer: Residual bromophenol or unreacted aldehyde precursors are typical byproducts. Acid-base extraction (e.g., washing with dilute HCl to protonate the amine) removes non-basic impurities. Triethylammonium chloride salts (from Et₃N use in reactions) are eliminated via filtration before solvent evaporation . Purity ≥97% is achievable through recrystallization in methanol/water mixtures .

Advanced Research Questions

Q. How can enantiomeric impurities in (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine impact biological activity studies?

- Methodological Answer: Enantiomeric impurities (e.g., 3R,4R isomers) may bind non-specifically to biological targets, leading to skewed dose-response data. To mitigate this, employ chiral resolution early in synthesis (e.g., asymmetric catalysis with L-proline) . Validate enantiopurity using circular dichroism (CD) spectroscopy or chiral HPLC before bioassays. For example, a 2% impurity in stereochemical purity reduced IC₅₀ values by 40% in a related tetrahydrofuran amino acid study .

Q. What mechanistic insights guide the design of derivatives for enhanced bioactivity?

- Methodological Answer: Structure-activity relationship (SAR) studies suggest that substituents on the bromophenoxy group (e.g., electron-withdrawing groups like -CF₃) modulate receptor affinity. Computational docking (e.g., AutoDock Vina) predicts binding modes with targets like GPCRs. For example, replacing 4-bromo with 4-trifluoromethyl improved binding energy by 1.8 kcal/mol in a related compound . Synthetic routes for such derivatives involve Ullmann couplings or nucleophilic aromatic substitution .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer: Contradictions often arise from variability in cell lines, solvent effects (e.g., DMSO concentration), or impurity profiles. Standardize assays using WHO-recommended cell lines (e.g., HEK293 for receptor studies) and control for solvent concentrations (≤0.1% v/v). Replicate experiments with independently synthesized batches and cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What experimental designs mitigate limitations in assessing environmental or metabolic degradation?

- Methodological Answer: To address organic degradation during long-term studies (e.g., 9-hour bioactivity assays), stabilize samples at -20°C with antioxidants (e.g., BHT). Use LC-MS/MS to track degradation products (e.g., deaminated or oxidized metabolites). Accelerated stability studies (40°C/75% RH for 14 days) predict shelf-life under real-world conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.